molecular formula C12H19BrN2 B1464810 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine CAS No. 1220036-20-3

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine

Cat. No.: B1464810
CAS No.: 1220036-20-3
M. Wt: 271.2 g/mol
InChI Key: QUBQCFJIRIPCQS-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine is a chemical compound with the molecular formula C12H19BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and two propyl groups attached to the nitrogen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine typically begins with the starting material, 3-methylpyridine. The subsequent introduction of the N,N-dipropylamine group at the 2-position can be accomplished through nucleophilic substitution reactions, where the amine group is introduced using reagents like dipropylamine under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine involves its interaction

Properties

IUPAC Name

5-bromo-3-methyl-N,N-dipropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-4-6-15(7-5-2)12-10(3)8-11(13)9-14-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBQCFJIRIPCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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